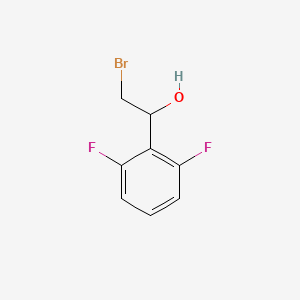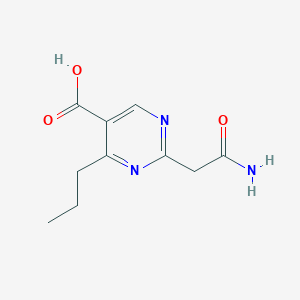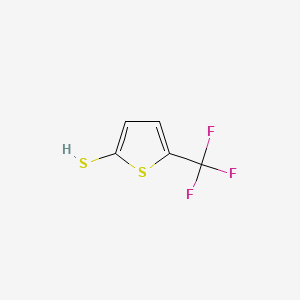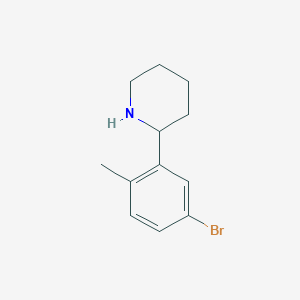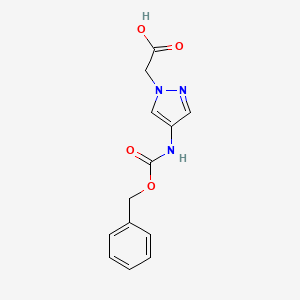
2-(4-(((Benzyloxy)carbonyl)amino)-1h-pyrazol-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(((Benzyloxy)carbonyl)amino)-1h-pyrazol-1-yl)acetic acid is an organic compound that features a pyrazole ring substituted with a benzyloxycarbonyl-protected amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((Benzyloxy)carbonyl)amino)-1h-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxycarbonyl Group: The amino group on the pyrazole ring is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-(((Benzyloxy)carbonyl)amino)-1h-pyrazol-1-yl)acetic acid can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be removed under hydrogenation conditions (e.g., using palladium on carbon) to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium on carbon (Pd/C) for hydrogenation
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Free amine derivatives
Scientific Research Applications
2-(4-(((Benzyloxy)carbonyl)amino)-1h-pyrazol-1-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting enzymes or receptors associated with pyrazole structures.
Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Its derivatives may be used in biological assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(((Benzyloxy)carbonyl)amino)-1h-pyrazol-1-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
The molecular targets and pathways involved would vary based on the specific biological context and the nature of the derivatives used.
Comparison with Similar Compounds
Similar Compounds
2-(4-Amino-1h-pyrazol-1-yl)acetic acid: Lacks the benzyloxycarbonyl protection, making it more reactive but less stable.
2-(4-(((Methoxy)carbonyl)amino)-1h-pyrazol-1-yl)acetic acid: Features a methoxycarbonyl group instead of a benzyloxycarbonyl group, which may alter its reactivity and solubility.
2-(4-(((Benzyloxy)carbonyl)amino)-1h-pyrazol-1-yl)propanoic acid: Contains a propanoic acid moiety, which may affect its biological activity and synthetic utility.
Uniqueness
2-(4-(((Benzyloxy)carbonyl)amino)-1h-pyrazol-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and stability properties. The benzyloxycarbonyl group provides protection for the amino group, allowing for selective reactions at other sites, while the acetic acid moiety offers versatility in further functionalization.
This compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications.
Properties
Molecular Formula |
C13H13N3O4 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-[4-(phenylmethoxycarbonylamino)pyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C13H13N3O4/c17-12(18)8-16-7-11(6-14-16)15-13(19)20-9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,19)(H,17,18) |
InChI Key |
RVCMEQUMLRYRAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CN(N=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


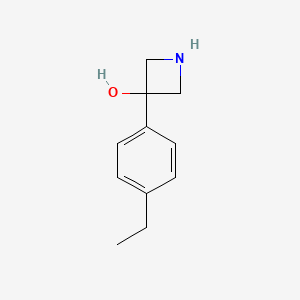
amino]valeric acid](/img/structure/B13544282.png)
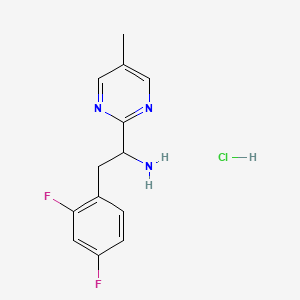
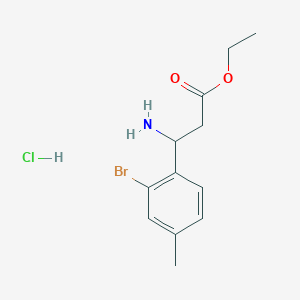
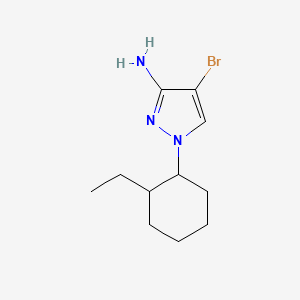
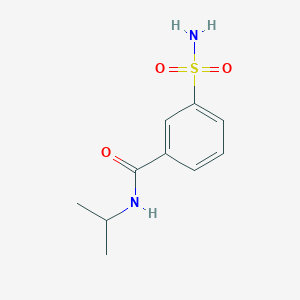

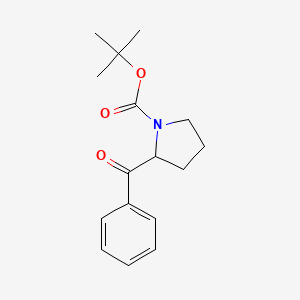
![Ethyl 4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13544337.png)
